Product packaging for 1-Cyclobutyl-2-hydroxyethanone(Cat. No.:)

1-Cyclobutyl-2-hydroxyethanone

Cat. No.: B15124509
M. Wt: 114.14 g/mol
InChI Key: BWZZTAJBZYEIHJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-hydroxyethanone is a chemical compound of interest in organic and medicinal chemistry research. It features both a ketone and a hydroxy functional group, classifying it as a beta-hydroxy ketone. This bifunctional nature makes it a valuable and versatile building block for chemical synthesis . The cyclobutyl ring contributes significant ring strain and specific stereoelectronic properties, which researchers can exploit to modify the core structure of more complex molecules . In research settings, analogous hydroxyketone structures are frequently employed as key intermediates in constructing active pharmaceutical ingredients (APIs) and other complex organic targets . The compound is closely related to structural motifs found in research compounds targeting various biological pathways, such as cannabinoid receptors . As a synthetic intermediate, it can be used in a wide range of reactions, including further oxidation, reduction, and nucleophilic addition at the carbonyl center. Researchers utilize this compound under controlled laboratory conditions exclusively. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B15124509 1-Cyclobutyl-2-hydroxyethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-cyclobutyl-2-hydroxyethanone

InChI

InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2

InChI Key

BWZZTAJBZYEIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CO

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutyl 2 Hydroxyethanone and Analogous α Hydroxy Ketones

Chemo-Catalytic and Stoichiometric Approaches

Modern synthetic chemistry offers a toolkit of both catalytic and stoichiometric reactions to access α-hydroxy ketones. Catalytic methods are often preferred for their efficiency and atom economy, utilizing small amounts of a catalyst to turn over large quantities of starting material. Stoichiometric approaches, while sometimes less efficient, can offer high selectivity and reliability for specific transformations.

The direct introduction of a hydroxyl group at the α-position of a ketone is one of the most straightforward strategies for synthesizing α-hydroxy ketones. This transformation can be achieved through the oxidation of the ketone itself or its corresponding enol or enolate derivative. wikipedia.org

A variety of oxidizing agents and catalytic systems have been developed for this purpose. Early methods often relied on the oxidation of pre-formed enolates with electrophilic oxygen sources like molecular oxygen or oxaziridines. wikipedia.org More recent advancements have focused on catalytic systems that avoid the need for strong bases to generate the enolate. For instance, palladium and copper catalysts have been employed for the aerobic α-hydroxylation of ketones. researchgate.net An efficient method for the α-hydroxylation of alkyl aryl ketones uses a combination of Oxone, trifluoroacetic anhydride (B1165640), and a catalytic amount of iodobenzene. organic-chemistry.org Another novel approach utilizes N,N-dimethylformamide (DMF) as the oxygen source for the α-hydroxylation of arones. organic-chemistry.org

Asymmetric synthesis of α-hydroxy ketones via direct oxidation has also been achieved. A notable example involves a chiral bimetallic palladium(II) complex, which, in the presence of copper(II) chloride and an oxygen atmosphere, catalyzes the enantioselective α-hydroxylation of various ketones with high enantiomeric excess (ee). luc.edu The reaction is accelerated by the addition of a strong acid, which likely promotes the rate-limiting enolization step. luc.edu

Table 1: Asymmetric α-Hydroxylation of Ketones Using a Bimetallic Palladium(II) Catalyst luc.edu Reaction conditions involve the ketone substrate, a chiral bimetallic palladium(II) complex, CuCl₂, and an oxygen atmosphere in a THF-water solvent system.

Ketone SubstrateProductEnantiomeric Excess (ee)
2-Methyl-1-tetralone2-Hydroxy-2-methyl-1-tetralone92%
2-Propyl-1-tetralone2-Hydroxy-2-propyl-1-tetralone85%
2-Benzyl-1-tetralone2-Benzyl-2-hydroxy-1-tetralone83%
Indanone2-Hydroxyindanone61%

Ketohydroxylation provides an alternative route to α-hydroxy ketones directly from alkenes. tu-dresden.deresearchgate.net This reaction involves the simultaneous addition of a hydroxyl group and an oxygen atom across the double bond. One of the most effective methods employs a ruthenium tetroxide (RuO₄) catalyst. organic-chemistry.orgnih.gov

In this process, RuO₄ is typically generated in situ from a ruthenium precursor like ruthenium(III) chloride (RuCl₃). organic-chemistry.orgorganic-chemistry.org The reaction proceeds with high regioselectivity, affording α-hydroxy ketones in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov The mechanism is thought to involve a [2+3] cycloaddition of the oxidant to the olefin, which avoids the formation of an intermediate syn-diol. organic-chemistry.org This method is applicable to a wide range of olefins, with electron-rich substrates generally reacting faster. organic-chemistry.org A tandem process combining olefin metathesis with this Ru-catalyzed α-ketohydroxylation has also been developed, further expanding the synthetic utility of this reaction. mdpi.com

Table 2: RuO₄-Catalyzed Ketohydroxylation of Various Olefins organic-chemistry.org Reaction conditions typically involve the olefin, a catalytic amount of RuCl₃, and Oxone as the reoxidant in a suitable solvent system.

Olefin SubstrateProductYield
Styrene2-Hydroxy-1-phenylethanone85%
α-Methylstyrene2-Hydroxy-1-phenylpropan-1-one89%
trans-Stilbene2-Hydroxy-1,2-diphenylethanone91%
1-Dodecene2-Hydroxydodecan-2-one78%
Cyclooctene2-Hydroxycyclooctanone82%

The selective oxidation of a vicinal diol (a 1,2-diol) is a common and powerful strategy for preparing α-hydroxy ketones. researchgate.net This transformation requires a reagent that can selectively oxidize one of the two hydroxyl groups without causing overoxidation to a 1,2-diketone or oxidative cleavage of the carbon-carbon bond. thieme-connect.comstanford.edumasterorganicchemistry.com

A variety of catalytic systems have been developed for this purpose. A method using an in-situ prepared manganese catalyst with hydrogen peroxide (H₂O₂) as the terminal oxidant achieves good to excellent selective mono-oxidation. nih.gov Ruthenium-based catalysts are also highly effective. A two-step sequence involving Sharpless asymmetric dihydroxylation of an alkene followed by regioselective mono-oxidation of the resulting diol with catalytic RuCl₃ and an oxidant like Oxone provides enantiopure α-hydroxy ketones in high yields. organic-chemistry.orgthieme-connect.com

Biocatalytic methods offer a green and highly selective alternative. Dehydrogenase enzymes, such as the (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii, can catalyze the selective oxidation of vicinal diols to the corresponding α-hydroxy ketones. nih.govrsc.org These enzymatic reactions often proceed with high regio- and enantioselectivity. nih.gov

Table 3: Selective Mono-oxidation of Cyclic Vicinal Diols with a Manganese Catalyst nih.gov Reaction conditions involve the diol substrate, an in-situ prepared Mn catalyst, and H₂O₂ as the oxidant.

Diol SubstrateProductConversion
cis-1,2-Cyclohexanediol2-Hydroxycyclohexanone>95%
trans-1,2-Cyclohexanediol2-Hydroxycyclohexanone~80%
cis-1,2-Cycloheptanediol2-Hydroxycycloheptanone~90%
cis-1,2-Cyclooctanediol2-Hydroxycyclooctanone>95%

Reductive cross-coupling reactions represent an important strategy for carbon-carbon bond formation. To synthesize α-hydroxy ketones, this approach can be used to couple two different electrophilic partners, such as an aldehyde and a nitrile. A recently developed protocol achieves the chemoselective synthesis of α-hydroxy ketones through the reductive cross-coupling of aromatic aldehydes and arylnitriles. nih.gov

This reaction is catalyzed by a copper complex and utilizes a silylboronate as the reductant. It represents an unconventional approach to α-hydroxy ketone synthesis by coupling two distinct electrophiles. nih.gov Other related reductive coupling strategies exist, such as the electroreductive formylation of aromatic ketones using N,N-dimethylformamide (DMF) as a C1 source to produce α-hydroxyaldehydes, which are structurally related to the target compounds. acs.org

The α-ketol rearrangement, also known as the acyloin rearrangement, is an isomerization reaction of an α-hydroxy ketone or aldehyde that proceeds via a 1,2-shift of an alkyl or aryl group. wikipedia.orgorganicreactions.orgnih.gov The reaction, which can be catalyzed by acid, base, or induced by heat, is reversible, and the equilibrium favors the thermodynamically more stable isomer. wikipedia.orgorganicreactions.org This property can be exploited to synthesize stable α-hydroxy ketones from less stable precursors. nih.gov

Significant progress has been made in developing catalytic asymmetric versions of this rearrangement. For instance, a chiral aluminum(III)–N,N′-dioxide complex has been shown to be a highly effective catalyst for the enantioselective acyloin rearrangement of cyclic α-ketols. organic-chemistry.orgacs.org This method provides access to optically active 2-acyl-2-hydroxy cyclohexanones with high yields and enantioselectivities. The strategy has also been extended to the asymmetric isomerization of acyclic α-hydroxy aldehydes to produce chiral α-hydroxy ketones. organic-chemistry.orgacs.org

Table 4: Catalytic Asymmetric Acyloin Rearrangement of Cyclic α-Ketols organic-chemistry.orgacs.org Reaction conditions involve the α-ketol substrate and a chiral Al(III)–N,N′-dioxide complex catalyst.

Substrate (α-Ketol)Product (Rearranged α-Hydroxy Ketone)YieldEnantiomeric Excess (ee)
2-Hydroxy-2-(4-methylbenzoyl)cyclohexanone2-Hydroxy-2-(4-methylphenyl)-6-oxocyclohexanecarbaldehyde85%95%
2-(4-Chlorobenzoyl)-2-hydroxycyclohexanone2-(4-Chlorophenyl)-2-hydroxy-6-oxocyclohexanecarbaldehyde82%96%
2-(4-Methoxybenzoyl)-2-hydroxycyclohexanone2-Hydroxy-2-(4-methoxyphenyl)-6-oxocyclohexanecarbaldehyde88%94%
2-Benzoyl-2-hydroxycyclopentanone2-Benzoyl-2-hydroxycyclopentanone (rearranged)75%90%

The aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction that typically joins two carbonyl compounds to form a β-hydroxyaldehyde or β-hydroxyketone. iitk.ac.inlumenlearning.comlibretexts.org While the classic aldol reaction does not directly yield α-hydroxy ketones, a related transformation known as the benzoin (B196080) condensation (or benzoin addition) serves as a direct route from aldehydes to α-hydroxy ketones. researchgate.net

The benzoin condensation involves the dimerization of two aldehydes, typically aromatic aldehydes, catalyzed by a nucleophile such as the cyanide ion or an N-heterocyclic carbene (NHC). researchgate.netthieme-connect.com This reaction relies on "umpolung" (reactivity inversion), where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile. The reaction is effective for a range of aromatic and heteroaromatic aldehydes. researchgate.net

Table 5: Benzoin Condensation of Various Aromatic Aldehydes researchgate.net Reaction conditions involve the aldehyde substrate and a cyanide catalyst in an alcoholic solvent.

Aldehyde SubstrateProduct (α-Hydroxy Ketone)
4-Methylbenzaldehyde2-Hydroxy-1,2-bis(4-methylphenyl)ethanone
4-Chlorobenzaldehyde1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
2-Furaldehyde2-Hydroxy-1,2-di(furan-2-yl)ethanone
4-Pyridinecarbaldehyde2-Hydroxy-1,2-di(pyridin-4-yl)ethanone

Biocatalytic Strategies for α-Hydroxy Ketone Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing α-hydroxy ketones. uni-duesseldorf.de Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. Various enzymatic strategies have been successfully employed for the synthesis of these valuable chiral building blocks.

Thiamine Diphosphate-Dependent Lyase Catalysis for Umpolung Carboligation

Thiamine diphosphate (B83284) (ThDP)-dependent lyases are a prominent class of enzymes utilized for the synthesis of α-hydroxy ketones. researchgate.net These enzymes catalyze the carboligation of aldehydes, a process that involves the formation of a carbon-carbon bond between two aldehyde molecules. uni-duesseldorf.de This reaction is an example of "umpolung" or polarity inversion, where the typical electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one.

The catalytic cycle begins with the deprotonation of the thiazolium ring of the ThDP cofactor, which then attacks the carbonyl carbon of a donor aldehyde. This is followed by decarboxylation (if the donor is an α-keto acid) to form a key nucleophilic intermediate known as the Breslow intermediate. nih.gov This intermediate then attacks the carbonyl carbon of an acceptor aldehyde, leading to the formation of the α-hydroxy ketone product after release from the enzyme. nih.gov ThDP-dependent enzymes like benzaldehyde (B42025) lyase (BAL) and benzoylformate decarboxylase (BFD) have been extensively studied and applied in the synthesis of a variety of α-hydroxy ketones with high enantioselectivity. digitellinc.comresearchgate.net While many wild-type enzymes exhibit (R)-selectivity, protein engineering efforts have led to the development of (S)-selective variants, expanding the accessible stereoisomers. uni-duesseldorf.de

Enzyme ClassDonor Substrate (Example)Acceptor Substrate (Example)Product (Example)
ThDP-dependent lyaseα-keto acidAldehydeα-hydroxy ketone
Pyruvate (B1213749) decarboxylasePyruvateBenzaldehyde(R)-Phenylacetylcarbinol
Benzaldehyde lyaseBenzaldehydeAcetaldehyde(R)-2-hydroxy-1-phenylpropanone

Hydrolase-Mediated Dynamic Kinetic Resolutions

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% yield limitation of conventional kinetic resolutions of racemic mixtures. In the context of α-hydroxy ketone synthesis, DKR combines the enantioselective acylation of one enantiomer of a racemic α-hydroxy ketone, catalyzed by a hydrolase (often a lipase), with the in-situ racemization of the unreacted enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Lipases, such as those from Pseudomonas stutzeri and Candida antarctica lipase (B570770) B (CALB), are commonly used for the kinetic resolution step due to their ability to selectively acylate one enantiomer of the α-hydroxy ketone. acs.org The racemization of the remaining enantiomer can be achieved using a metal catalyst, such as a ruthenium complex, that operates under conditions compatible with the enzyme. acs.org This one-pot combination of an enzyme and a metal catalyst working in concert provides an efficient route to enantiomerically pure esters of α-hydroxy ketones, which can then be deacylated to yield the desired product. acs.org

Racemization CatalystHydrolaseSubstrate ExampleProduct Example
[Ru(p-cymene)Cl2]2/DPPPseudomonas stutzeri lipaseAromatic α-hydroxy ketonesEnantiopure esters of α-hydroxy ketones
Shvo's catalystCandida antarctica lipase B (CALB)α-hydroxy ketones with one aromatic and one aliphatic substituentEnantiopure esters of α-hydroxy ketones

Whole-Cell Redox Processes and Enzyme Applications

Whole-cell biotransformations and isolated oxidoreductases are effectively used for the stereoselective reduction of prochiral 1,2-diketones to chiral α-hydroxy ketones. nih.gov Whole-cell systems are advantageous as they provide the necessary enzymes and cofactors (like NADPH) in their natural cellular environment, often simplifying the process by negating the need for enzyme purification and external cofactor regeneration. nih.gov

Aldo-keto reductases (AKRs) are a superfamily of NADPH-dependent enzymes that can catalyze the reduction of a wide range of aldehydes and ketones, including vicinal diketones to produce α-hydroxy ketones and diols with high enantiospecificity. nih.govasm.org Similarly, butanediol (B1596017) dehydrogenases, such as the one from Bacillus clausii, can selectively reduce aliphatic diketones to the corresponding (R)-α-hydroxy ketones. nih.gov These enzymatic reductions are highly valuable for producing enantiopure α-hydroxy ketones that serve as important chiral building blocks. nih.gov

Enzyme/SystemSubstrate (Example)Product (Example)
Whole-cell (Saccharomyces cerevisiae)2,3-octanedioneα-hydroxy ketone pheromone intermediates
Aldo-keto reductase (AKR)Vicinal diketonesα-hydroxy ketones, vicinal diols
Bacillus clausii butanediol dehydrogenase2,3-pentanedione(R)-3-hydroxy-2-pentanone

Aldolase-Catalyzed Biotransformations of Aldehydes and Hydroxy Ketones

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds via an aldol addition reaction, making them highly valuable for the synthesis of polyhydroxylated compounds. nih.govnih.gov In the context of hydroxy ketone synthesis, pyruvate aldolases, for instance, catalyze the reversible C-C bond formation between pyruvate (the nucleophilic donor) and an aldehyde (the electrophilic acceptor) to produce 4-hydroxy-2-keto acids. nih.gov

These enzymes are classified into two main types: Class I aldolases, which form a Schiff base intermediate with a lysine (B10760008) residue in the active site, and Class II aldolases, which utilize a divalent metal ion cofactor (typically Zn²⁺ or Mg²⁺) to activate the donor substrate. acs.org Class II aldolases are often more robust for synthetic applications as they are not inhibited by high aldehyde concentrations. acs.org Aldolase-catalyzed reactions provide a direct and highly stereocontrolled route to complex chiral molecules from simple starting materials. nih.gov

Aldolase ClassCofactor/MechanismDonor SubstrateAcceptor SubstrateProduct Type
Class ISchiff base intermediateDihydroxyacetone phosphate (B84403)/PyruvateAldehydeKetose-1-phosphate/4-hydroxy-2-keto acid
Class IIDivalent metal ion (e.g., Zn²⁺, Mg²⁺)PyruvateAldehyde4-hydroxy-2-keto acid

Asymmetric and Stereoselective Synthesis

While biocatalytic methods offer significant advantages, chemical methods for the asymmetric and stereoselective synthesis of α-hydroxy ketones remain a critical area of research, providing complementary approaches to access these important molecules.

Chiral Catalyst Development for Enantioselective α-Hydroxylation

The direct enantioselective α-hydroxylation of ketones is a highly desirable transformation that provides direct access to chiral α-hydroxy ketones. This has been achieved through the development of various chiral catalysts that can control the stereochemical outcome of the oxidation of a ketone enol or enolate.

One successful approach involves phase-transfer catalysis, where a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, facilitates the reaction between a ketone and an oxidant like molecular oxygen. acs.org This method has proven effective for the asymmetric α-hydroxylation of both cyclic and acyclic ketones, yielding valuable tertiary α-hydroxy ketones with good to excellent enantiopurity. acs.org Another strategy employs chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the α-hydroxylation of ketones. thieme-connect.com In this "enol catalysis" approach, the chiral catalyst activates the ketone towards enolization and directs the enantioselective attack of an oxidant, such as nitrosobenzene, to furnish the α-hydroxy ketone with high enantioselectivity. thieme-connect.com

Catalytic SystemOxidantSubstrate TypeKey Feature
Chiral Phase-Transfer Catalyst (Cinchona alkaloid-derived)Molecular Oxygen (O₂)Acyclic and cyclic ketonesOperationally simple, uses readily available catalyst and oxidant.
Chiral Phosphoric Acid (Brønsted acid)Nitrosobenzeneα-Branched ketonesEnol catalysis mechanism, direct access to α-keto tertiary alcohols.

Synthetic Strategies for 1-Cyclobutyl-2-hydroxyethanone and Related α-Hydroxy Ketones

The synthesis of α-hydroxy ketones, such as this compound, is a significant area of research due to their utility as versatile building blocks in organic synthesis. These compounds feature two adjacent functional groups, offering multiple points for further chemical modification. The presence of a cyclobutyl ring introduces a level of conformational rigidity and three-dimensionality that is of increasing interest in medicinal chemistry. This article focuses on specific synthetic methodologies for preparing this compound and its analogs, with a particular emphasis on achieving stereocontrol.

2 Diastereoselective Control in Cyclobutyl-Containing Systems

Achieving diastereoselectivity in the synthesis of this compound involves controlling the relative stereochemistry between the cyclobutyl ring and the newly formed stereocenter at the hydroxyl-bearing carbon. This can be approached through various synthetic strategies, primarily involving the diastereoselective reduction of a prochiral precursor or the diastereoselective addition of a nucleophile.

One common precursor for such α-hydroxy ketones is the corresponding α-dicarbonyl compound, in this case, 1-cyclobutyl-1,2-ethanedione (or cyclobutylglyoxal). The diastereoselective reduction of the ketone adjacent to the cyclobutyl group can be influenced by the steric bulk and electronic nature of the cyclobutyl moiety. Reagents such as L-Selectride are known to favor the formation of syn diols in the reduction of cyclic diones, while Red-Al often leads to the corresponding anti diols. While direct data for 1-cyclobutyl-1,2-ethanedione is not prevalent, studies on analogous systems like tetralin-1,4-dione have demonstrated that the choice of reducing agent can significantly influence the diastereomeric ratio of the resulting diols.

Another approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs), which has emerged as a powerful method for the synthesis of 1,3-difunctionalized cyclobutanes with high diastereoselectivity. nih.gov Although this method primarily functionalizes the cyclobutane (B1203170) ring itself, the principles of stereocontrol guided by a catalyst could be adapted. For instance, a catalyst-controlled hydrophosphination of acyl BCBs allows for regiodivergent synthesis, producing either 1,1,3- or 1,2,3-trisubstituted cyclobutanes with high diastereomeric ratios (up to >20:1 d.r.). nih.gov

The following table illustrates the diastereoselective reduction of a model dione, tetralin-1,4-dione, which provides insight into how different reducing agents can influence the stereochemical outcome. A similar strategy could be envisioned for a precursor to this compound.

Table 1: Diastereoselective Reduction of Tetralin-1,4-dione

Reducing Agent Diastereomeric Ratio (cis:trans)
L-Selectride 84:16
Red-Al 13:87
NaBH₄ 55:45
LiAlH₄ 60:40

Data adapted from a study on the diastereoselective reduction of tetralin-1,4-dione, illustrating the influence of the reducing agent on the stereochemical outcome.

3 Enzymatic Stereocontrol in Alpha-Hydroxy Ketone Formation

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral α-hydroxy ketones with high stereoselectivity. bibliotekanauki.pl The use of isolated enzymes, particularly ketoreductases (KREDs), or whole-cell systems allows for the asymmetric reduction of prochiral ketones to yield enantiomerically enriched alcohols. nih.govnih.gov These enzymatic reactions are known for their remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

For the synthesis of this compound, a potential enzymatic strategy would involve the reduction of 1-cyclobutyl-1,2-ethanedione. The stereochemical outcome of such a reduction is dependent on the specific enzyme used. Ketoreductases are classified based on their stereopreference, often following Prelog's rule to deliver the (S)-alcohol or anti-Prelog selectivity to yield the (R)-alcohol.

While specific data on the enzymatic reduction of cyclobutyl-containing diketones is limited, extensive research on the biocatalytic reduction of other α-keto esters and diketones demonstrates the feasibility of this approach. For example, various ketoreductases have been successfully employed in the dynamic kinetic resolution of racemic α-fluoro-β-hydroxy esters, affording either the syn- or anti-diastereomers with high enantiomeric excess. nih.gov

The following table presents a hypothetical screening of ketoreductases for the reduction of a generic cyclobutyl-containing prochiral ketone, based on typical results observed for other ketone substrates.

Table 2: Hypothetical Enzymatic Reduction of a Prochiral Cyclobutyl Ketone

Enzyme (Example) Stereochemical Outcome Enantiomeric Excess (ee)
Ketoreductase (Prelog-selective) (S)-1-Cyclobutyl-2-hydroxyethanone >99%
Ketoreductase (anti-Prelog-selective) (R)-1-Cyclobutyl-2-hydroxyethanone >99%
Saccharomyces cerevisiae (Baker's Yeast) Predominantly (S)-enantiomer Variable, often >95%

This table is illustrative and based on general principles of enzymatic ketone reductions. nih.govnih.govnih.gov

The cofactor dependency of ketoreductases, typically on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (NADPH), necessitates a cofactor regeneration system for practical applications. nih.gov This can be achieved using a second enzyme, such as glucose dehydrogenase, or by employing whole-cell biocatalysts which have their own internal cofactor regeneration mechanisms. nih.gov

Reactivity and Mechanistic Investigations of 1 Cyclobutyl 2 Hydroxyethanone

Intrinsic Reactivity of the α-Hydroxy Ketone Moiety

The α-hydroxy ketone functional group is characterized by a carbonyl group and an adjacent hydroxyl group. This arrangement gives rise to a unique set of chemical properties and reactivities.

Nucleophilic Addition Reactions

The carbonyl carbon in 1-Cyclobutyl-2-hydroxyethanone is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This fundamental reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general reactivity of aldehydes and ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. ncert.nic.inlibretexts.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.orgyoutube.com In the case of this compound, the presence of the cyclobutyl group and the hydroxymethyl group influences the accessibility of the carbonyl carbon to incoming nucleophiles. masterorganicchemistry.com

A variety of nucleophiles can participate in these addition reactions, including cyanide ions, amines, and organometallic reagents. masterorganicchemistry.comyoutube.com For instance, the addition of hydrogen cyanide (HCN) to a ketone results in the formation of a cyanohydrin. ncert.nic.in

Table 1: General Nucleophilic Addition to a Ketone

ReactantNucleophileIntermediateProduct
Ketone (e.g., this compound)Nu⁻Tetrahedral AlkoxideAlcohol

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, resulting in a net reduction of bond multiplicity. wikipedia.org While specific studies on the cycloaddition reactions of this compound are not prevalent, the carbonyl group can, in principle, participate in such reactions. For example, [2+2] cycloadditions can be used to synthesize four-membered rings. libretexts.orgnih.gov These reactions can be promoted thermally or photochemically. libretexts.orglibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org While a simple ketone is not a typical dienophile for a standard Diels-Alder reaction, derivatives or related α,β-unsaturated ketones can participate.

Oxyacyloxylation and Esterification Reactions

The hydroxyl group of this compound can undergo esterification with a carboxylic acid or its derivative in the presence of an acid catalyst. This is a reversible reaction where water is eliminated. learncbse.in

Condensation Reactions (e.g., Aldol)

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgsigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.comgoogle.com

Ketones, including α-hydroxy ketones, can undergo aldol-type reactions. The reaction is typically base-catalyzed, where the base abstracts an α-proton to form an enolate. sigmaaldrich.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule. wikipedia.org In the case of this compound, the presence of α-hydrogens on the cyclobutyl ring allows for the formation of an enolate and subsequent condensation.

Crossed aldol condensations, where two different carbonyl compounds react, are also possible. wikipedia.org To achieve selectivity in a crossed aldol reaction between a ketone and an aldehyde, the ketone is typically used as the nucleophilic enolate source. wikipedia.org

Reactivity Governed by the Cyclobutyl Ring System

The cyclobutyl ring imparts significant strain energy to the molecule, influencing its reactivity. masterorganicchemistry.com This strain arises from non-ideal bond angles, which are constrained to approximately 90° instead of the ideal 109.5° for sp³ hybridized carbon atoms. masterorganicchemistry.com

Ring-Opening Reactions and Associated Pathways

The inherent ring strain of the cyclobutane (B1203170) moiety makes it susceptible to ring-opening reactions, which can relieve this strain. masterorganicchemistry.com These reactions can be initiated by various means, including thermal or photochemical activation. researchgate.net For instance, the relief of strain in an α-hydroxy ketone containing a cyclobutane ring can facilitate rearrangement reactions. researchgate.net

The presence of substituents on the cyclobutyl ring can significantly influence the course and feasibility of these ring-opening reactions. researchgate.netresearchgate.net The reactivity of cyclobutanes tends to be more similar to that of conformationally flexible larger ring systems than to the highly reactive cyclopropanes. researchgate.net

Rearrangement Processes (e.g., 1,2-Hydride Shifts, Alkyl Migrations)

Rearrangement reactions are fundamental processes in organic chemistry, often proceeding through carbocation intermediates. In the context of cyclobutyl ketones, these rearrangements can be triggered by various stimuli, leading to significant structural modifications.

A 1,2-hydride shift is a specific type of carbocation rearrangement where a hydrogen atom, along with its two bonding electrons, migrates from a carbon atom to an adjacent positively charged carbon atom. libretexts.orgmasterorganicchemistry.com This process is driven by the formation of a more stable carbocation. masterorganicchemistry.com For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation through a 1,2-hydride shift. masterorganicchemistry.com The mechanism involves the alignment of the C-H bond with the empty p-orbital of the carbocation, allowing for the transfer of the hydride. masterorganicchemistry.com Quantum-chemical calculations have been employed to study the mechanism of 1,2-hydride shifts in complex systems like the protosteryl C(20) cation, revealing the energetic favorability of such rearrangements. srce.hr

Similarly, an alkyl shift involves the migration of an alkyl group to an adjacent carbocation center. masterorganicchemistry.com This type of rearrangement is also driven by the formation of a more stable carbocation and is particularly common when a quaternary carbon is adjacent to a carbocation. masterorganicchemistry.com In cyclic systems, alkyl shifts can lead to ring expansion, a process that relieves ring strain. For example, a cyclobutane ring can expand to a less strained cyclopentane (B165970) ring via an alkyl shift. masterorganicchemistry.com The mechanism for an alkyl shift is analogous to that of a hydride shift, requiring the proper alignment of the migrating C-C bond with the empty p-orbital of the carbocation. masterorganicchemistry.com

The study of rearrangement reactions in cyclobutyl and related systems has provided insights into the factors controlling these processes. For example, research on indanylcarbenes has shown that phenyl carbon migrations are preferred over other 1,2-carbon shifts due to π-electronic effects. rsc.org Furthermore, studies on the acid-catalyzed rearrangement of alcohols have explored the competition between alkyl and phenylthio migration, providing a deeper understanding of migratory aptitudes. rsc.org The relative importance of different hydrogen migration pathways, such as 1,4 and 1,5 H-migrations, has been investigated in alkylcycloalkyl radicals, revealing differences compared to their acyclic counterparts. nih.gov

Fragmentation Reactions

Fragmentation reactions of this compound and related cyclobutyl ketones often occur under photochemical conditions, initiated by the absorption of light. A key photochemical process for ketones is the Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgnumberanalytics.comyoutube.com This cleavage results in the formation of two radical intermediates. wikipedia.orgnumberanalytics.com

In the case of cyclobutyl methyl ketone, photolysis leads to the formation of cyclobutyl and acetyl radicals as the primary products of the Norrish Type I cleavage. rsc.orgrsc.org These initial radical fragments can then undergo a variety of secondary reactions. The acetyl radical can further decompose to a methyl radical and carbon monoxide. rsc.org The resulting radicals (cyclobutyl, methyl, and acetyl) can then participate in radical-radical reactions, leading to a range of final products. rsc.orgrsc.org

The efficiency and pathways of these fragmentation reactions can be influenced by factors such as the wavelength of the light used for photolysis. rsc.org For cyclobutyl methyl ketone, Norrish Type I processes are dominant at longer wavelengths, while other molecular pathways become more significant at shorter wavelengths. rsc.org The presence of oxygen can also dramatically alter the product distribution by scavenging the radical intermediates. rsc.org

The study of fragmentation reactions extends to other cyclic ketones as well. For instance, the photochemistry of cyclobutanone (B123998) has been extensively studied, revealing complex dynamics with multiple competing photochemical channels, primarily characterized as Norrish Type I processes. aip.org The high degree of ring strain in cyclobutanone contributes to its particular photochemical behavior. aip.org

The fragmentation of radical anions derived from cyclopropylcarbinyl and cyclobutylcarbinyl systems has also been investigated to understand the factors governing their reactivity, which can differ significantly from their neutral radical counterparts due to the influence of both charge and spin delocalization. acs.org

Carbon-Hydrogen Functionalization in Cyclobutyl Ketones

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simpler precursors. In recent years, significant progress has been made in the C-H functionalization of cyclobutyl ketones.

One notable approach involves a palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic ketones using a chiral transient directing group. nih.gov This method allows for the synthesis of chiral trisubstituted cyclobutanes from monosubstituted cyclobutanes through sequential C-H arylation reactions. nih.gov The strategy relies on the reversible formation of an imine linkage between the ketone and a chiral α-amino acid, which then directs the palladium catalyst to activate a specific C-H bond. nih.gov This methodology has been successfully applied to various cyclobutyl alkyl ketones, tolerating a range of functional groups and affording products with high enantioselectivity. nih.gov

Another innovative strategy for the formal γ-C-H functionalization of cyclobutyl ketones has been developed, leading to the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov This two-step approach begins with a Norrish-Yang cyclization of an aryl-cyclobutyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then undergoes a palladium(II)-catalyzed stereospecific C-C bond functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov The benzoyl group, which enables this reactivity, can be subsequently converted into other functional groups, highlighting the versatility of this method. nih.gov

These advanced synthetic methods provide efficient access to structurally diverse and functionally complex cyclobutane derivatives, which are valuable motifs in medicinal chemistry and natural product synthesis. nih.govchemrxiv.org

Elucidation of Reaction Mechanisms

Photochemical Mechanisms (e.g., Norrish Type I) in Cyclobutyl Ketones

The photochemistry of ketones is a rich field of study, with the Norrish Type I reaction being a cornerstone process. wikipedia.orgnumberanalytics.com This reaction, named after Ronald George Wreyford Norrish, involves the photochemical cleavage of the α-carbon-carbon bond of an aldehyde or ketone upon excitation, leading to the formation of two radical intermediates. wikipedia.org The process begins with the absorption of a photon by the carbonyl group, which excites the molecule to a singlet state. wikipedia.org Through intersystem crossing, a triplet state can be formed. wikipedia.org Cleavage of the α-carbon bond can occur from either the excited singlet or triplet state. wikipedia.org

In the context of cyclobutyl ketones, such as cyclobutyl methyl ketone, the Norrish Type I cleavage is a dominant photochemical pathway. rsc.orgrsc.org Upon ultraviolet irradiation, cyclobutyl methyl ketone undergoes α-cleavage to produce a cyclobutyl radical and an acetyl radical. rsc.orgrsc.org The wavelength of the incident light can influence the prevalence of the Norrish Type I pathway relative to other photochemical processes. rsc.org Studies on cyclobutyl methyl ketone have shown that the Norrish Type I processes are more significant at longer wavelengths. rsc.org

The photochemistry of cyclobutanone itself has also been a subject of intense investigation. aip.org Due to the inherent ring strain, cyclobutanone exhibits complex excited-state dynamics with multiple competing photochemical channels, many of which are characterized as Norrish Type I processes. aip.org The initial excitation is typically a π* ← n transition, promoting an electron from a nonbonding orbital on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. aip.org This excitation is followed by α-cleavage, leading to the opening of the cyclobutane ring and the potential for various subsequent reactions on the ground state surface after non-radiative relaxation. aip.org Theoretical studies have been employed to understand the excited-state ring-opening mechanism of cyclic ketones. aip.org

While the Norrish Type I reaction is a primary focus, other photochemical reactions, such as the Norrish Type II process, can also occur in ketones that possess a γ-hydrogen. libretexts.org This process involves intramolecular hydrogen abstraction and subsequent cleavage. libretexts.org The study of these photochemical mechanisms is crucial for understanding the degradation of polymers and for applications in synthetic organic chemistry. wikipedia.org

Radical Reaction Pathways and Intermediates

The photolysis of cyclobutyl ketones, particularly through the Norrish Type I cleavage, generates a variety of radical intermediates that dictate the subsequent reaction pathways and final product distribution. rsc.orgrsc.org For cyclobutyl methyl ketone, the primary radical intermediates are the cyclobutyl radical and the acetyl radical. rsc.orgrsc.org The acetyl radical can further decarbonylate to produce a methyl radical and carbon monoxide. rsc.org

These primary and secondary radicals can then engage in a series of radical-radical reactions , including:

Recombination: Two radicals combine to form a new covalent bond. For example, a methyl radical and a cyclobutyl radical can combine to form methylcyclobutane. rsc.org

Disproportionation: One radical abstracts a hydrogen atom from another, leading to the formation of a saturated and an unsaturated molecule. rsc.org

The specific products formed depend on the relative rates of these competing radical reactions. rsc.org The presence of radical scavengers, such as oxygen, can significantly alter the reaction pathways by intercepting the radical intermediates. rsc.org

The study of radical reactions is not limited to photochemical processes. Radical intermediates are also central to electrochemical reactions. For instance, the electrochemical oxidation of olefins can generate alkene radical cations, which can then participate in cycloaddition reactions to form cyclopropanes and cyclobutanes. acs.orgacs.org The radical nature of these transformations is confirmed by the inhibition of the reaction in the presence of radical traps like TEMPO. acs.org

Ketyl radicals, formed by the single-electron reduction of the carbonyl group, are another important class of radical intermediates. nih.gov These radicals are valuable in synthesis for constructing complex molecules. nih.gov Their generation can be achieved through various methods, including the use of photoredox catalysts. nih.gov The subsequent reactions of ketyl radicals, such as intramolecular addition to double bonds, can lead to the formation of new cyclic structures. nih.gov

The understanding of radical reaction pathways is crucial for controlling the outcome of these reactions and for designing new synthetic methodologies. nih.govnih.gov

Ionic Mechanisms and Lewis Acid Catalysis

In addition to radical pathways, the reactions of cyclobutyl ketones can also proceed through ionic mechanisms , often facilitated by the use of Lewis acids . wikipedia.org A Lewis acid is an electron-pair acceptor that can activate a substrate by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgjackwestin.com

Lewis acid catalysis has been employed in a variety of transformations involving cyclobutyl ketones and related compounds. For example, the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butane (BCB) ketones with triazinanes leads to the formation of 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.org Mechanistic studies suggest that this reaction proceeds through a stepwise (2+2+3) cycloaddition pathway, initiated by the activation of the BCB by the Lewis acid. chemrxiv.org

In another example, the formal [4+2] cycloaddition of BCB ketones with silyl (B83357) dienol ethers is catalyzed by aluminum triflate, a Lewis acid. rsc.org This reaction provides access to bicyclo[4.1.1]octane diketones. rsc.org

The role of Lewis acids is not limited to cycloaddition reactions. They can also influence the stereochemical outcome of reactions. For instance, in the asymmetric propargylation of ketones catalyzed by a binaphthol-derived catalyst, density functional theory (DFT) calculations have shown that the reaction proceeds via a Lewis acid type activation mode, where the catalyst coordinates to the ketone. nih.gov

The interplay between Lewis and Brønsted acids can also lead to novel reactivity. A synergistic Lewis-Brønsted acid catalysis has been developed for the cascade cyclization of ortho-alkynylaryl cyclopropylketones, resulting in the synthesis of 2,3-dihydronaphtho[1,2-b]furans. researchgate.net

The choice of Lewis acid can be critical for the success and selectivity of a reaction. While traditional Lewis acids like aluminum chloride and boron trifluoride are widely used, the development of more specialized Lewis acid catalysts with tailored ligands has enabled greater control over reactivity and stereoselectivity. wikipedia.org

Understanding the ionic mechanisms and the role of Lewis acid catalysis is essential for the rational design of new synthetic methods for the construction and functionalization of cyclobutane-containing molecules.

Transition Metal-Catalyzed Mechanisms

The presence of a ketone and an alcohol in close proximity, along with a strained cyclobutyl ring, makes this compound a potentially versatile substrate for transition metal catalysis. Plausible mechanistic pathways include ketone-directed C-H functionalization, α-hydroxylation, and ring-opening or rearrangement reactions.

The ketone functional group can act as a directing group, coordinating to a transition metal and facilitating the activation of otherwise unreactive C-H bonds. rsc.org In the context of this compound, this could lead to functionalization at the β-position of the cyclobutyl ring. The general mechanism involves the coordination of the ketone's oxygen to the metal center, followed by the oxidative addition of a C-H bond to form a metallacyclic intermediate. This intermediate can then react with various coupling partners.

Transition metal complexes are also known to catalyze the α-hydroxylation of ketones, a reaction that would convert this compound into a dihydroxy species. researchgate.net These reactions often proceed through the formation of a metal enolate, which then reacts with an oxygen source.

Furthermore, the strained four-membered ring of the cyclobutyl group is susceptible to C-C bond activation by transition metals. acs.org Low-valent metal reagents can insert into the C-C bonds of cyclobutanones, leading to ring expansion or other rearrangements. For this compound, this could result in the formation of larger ring systems or linear products, depending on the catalyst and reaction conditions.

Catalyst SystemSubstrate TypeTransformationMechanistic Feature
Ru(0) complexesAryl ketonesortho-AlkylationKetone-directed C-H activation rsc.org
Binuclear PalladiumCarbonyl compoundsAerobic α-hydroxylationFormation of a palladium enolate researchgate.net
Low-valent NickelBenzocyclobutenonesRing expansionC-C bond activation and insertion acs.org

Organocatalytic Mechanisms

Organocatalysis offers a metal-free alternative for the transformation of ketones and α-hydroxy ketones. For this compound, key organocatalytic mechanisms would likely involve enamine or enolate intermediates, leading to a variety of possible products.

A prominent organocatalytic activation mode for ketones involves their reaction with a chiral secondary amine catalyst, such as proline or its derivatives, to form an enamine intermediate. youtube.comyoutube.com This enamine is a nucleophile that can react with electrophiles at the α-carbon. For this compound, this would enable the introduction of various functional groups at the carbon bearing the hydroxyl group, assuming prior oxidation to a diketone or protection of the hydroxyl group. The stereochemical outcome of such reactions is often controlled by the chiral catalyst. youtube.com

The α-hydroxy ketone moiety itself can participate in organocatalyzed reactions. For instance, biomimetic studies on the synthesis of α,α'-dihydroxy ketones have shown that tertiary amines can catalyze aldol-type reactions. rsc.orgrsc.org In the case of this compound, it could potentially act as either the nucleophile (after deprotonation) or the electrophile in an aldol addition.

Furthermore, the α-ketol rearrangement, which is the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, can be induced by acidic or basic conditions, which are often features of organocatalytic systems. wikipedia.org This could potentially lead to the isomeric 2-hydroxy-2-cyclobutylacetaldehyde, although the thermodynamic stability would favor the ketone isomer.

Phase-transfer catalysis represents another organocatalytic strategy for the α-hydroxylation of ketones, using a chiral phase-transfer catalyst to mediate the reaction between the ketone enolate and an oxygen source, often molecular oxygen. acs.org This could be a pathway to further oxidize this compound.

Catalyst TypeSubstrate TypeTransformationMechanistic Feature
ProlineKetones/AldehydesAsymmetric Aldol ReactionEnamine catalysis youtube.comyoutube.com
Tertiary AminesHydroxypyruvate and aldehydesα,α'-Dihydroxy ketone synthesisAldol-based mechanism rsc.orgrsc.org
Chiral Phase-Transfer CatalystCyclic KetonesAsymmetric α-hydroxylationIon-pair formation and reaction at the interface acs.org

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 1-Cyclobutyl-2-hydroxyethanone.

Density Functional Theory (DFT) is a computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. youtube.com It is widely used to determine the optimized geometry and electronic properties of molecules. youtube.comscirp.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict its most stable three-dimensional structure. nih.gov The process involves a geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. youtube.comyoutube.com

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, the puckered conformation of the cyclobutane (B1203170) ring, a characteristic feature to alleviate ring strain, can be precisely described. dalalinstitute.comlibretexts.orgsaskoer.ca The puckered or "butterfly" structure of the cyclobutane ring helps to reduce the torsional strain that would be present in a planar conformation. dalalinstitute.comlibretexts.orgsaskoer.ca DFT calculations can also reveal the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MESP), which indicates the regions of a molecule that are electron-rich or electron-poor. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterValue
C=O Bond Length~1.22 Å
C-C (carbonyl-cyclobutyl) Bond Length~1.51 Å
O-H Bond Length~0.97 Å
C-O-H Bond Angle~108.5°
Cyclobutane Puckering Angle~25°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. nih.govlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.8
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.2
HOMO-LUMO GapΔEELUMO - EHOMO5.6
Ionization PotentialI-EHOMO6.8
Electron AffinityA-ELUMO1.2
Electronegativityχ(I + A) / 24.0
Chemical Hardnessη(I - A) / 22.8
Chemical SoftnessS1 / (2η)0.18
Electrophilicity Indexωχ² / (2η)2.86

Note: The data in this table is illustrative and based on general principles of DFT calculations for organic molecules. Specific calculated values for this compound were not found in the searched literature.

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the calculation of reaction energies and the identification of transition state structures. ucsb.edu For reactions involving this compound, such as its keto-enol tautomerism or its reaction with other species, DFT can be used to map out the potential energy surface. researchgate.net

The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.edulibretexts.org Locating the transition state structure is crucial for determining the activation energy of a reaction, which governs the reaction rate. libretexts.org Methods like synchronous transit-guided quasi-Newton (QST2) or searching for a structure with one imaginary frequency can be employed to find the transition state. ucsb.edu The reaction energy, or enthalpy of reaction, is the difference in energy between the products and reactants and indicates whether a reaction is exothermic or endothermic. masterorganicchemistry.com

For instance, in the keto-enol tautomerism of a ketone, the activation energy for the proton transfer can be calculated, providing insight into the stability of the enol form. researchgate.net The presence of a catalyst can significantly lower this activation energy. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including conformational changes and the influence of the solvent. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can explore the conformational landscape, revealing the different accessible shapes of the molecule and the transitions between them. This is particularly relevant for the flexible cyclobutane ring, which can undergo ring-puckering motions. dalalinstitute.comslideshare.net The simulations can also shed light on the orientation of the hydroxyethyl (B10761427) side chain.

Furthermore, MD simulations are invaluable for studying solvent effects. frontiersin.org The behavior of a molecule can change significantly in solution compared to the gas phase due to interactions with solvent molecules. orientjchem.org Explicit solvent models, where individual solvent molecules are included in the simulation box, can capture specific interactions like hydrogen bonding between the hydroxyl and carbonyl groups of this compound and the solvent. frontiersin.orgnih.gov These simulations can predict how the solvent influences the conformational preferences and reactivity of the solute. researchgate.netrsc.orgunimore.it For example, polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding. orientjchem.orgnih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. acs.orgacs.orgnih.gov These models use molecular descriptors, which are numerical representations of the chemical's structure and properties, to predict the activity of new or untested compounds. nih.govnih.govrsc.org

For a compound like this compound, SRR models could be developed to predict its reactivity in various chemical transformations. libretexts.orgnih.gov Descriptors used in such models can be derived from computational chemistry calculations and can be categorized as:

Electronic descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment. nih.gov

Steric descriptors: Related to the size and shape of the molecule.

Topological descriptors: Based on the connectivity of atoms in the molecule.

By building a model with a set of known compounds and their measured reactivities, the reactivity of this compound could be predicted. au.dk This approach is particularly useful for screening large numbers of compounds for desired properties, thereby guiding experimental efforts. mdpi.com

Advanced Analytical Methodologies for Characterization and Mechanistic Insights

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-cyclobutyl-2-hydroxyethanone, offering detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy allows for the identification of the different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the protons of the cyclobutyl ring, the methylene (B1212753) group adjacent to the carbonyl, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the methine proton on the cyclobutyl ring attached to the carbonyl group would appear at a characteristically downfield-shifted position due to the electron-withdrawing effect of the ketone.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon is readily identified by its significant downfield shift (typically in the range of 200-220 ppm). The carbon bearing the hydroxyl group and the carbons of the cyclobutyl ring would also have characteristic chemical shifts.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is employed to establish connectivity. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton network within the cyclobutyl ring and its connection to the ethanone (B97240) moiety. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, for example, between the carbonyl carbon and the protons on the cyclobutyl ring.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
CH (cyclobutyl, α to C=O)3.0 - 3.5Multiplet
CH₂ (cyclobutyl)1.8 - 2.4Multiplet
CH₂ (hydroxyethanone)4.2 - 4.5Singlet
OHVariable (typically 2.0-5.0)Broad Singlet
Carbon (¹³C) Expected Chemical Shift (ppm)
C=O (ketone)205 - 215
CH-C=O (cyclobutyl)45 - 55
CH₂ (cyclobutyl)18 - 30
CH₂-OH60 - 70

Note: The data in the tables are representative expected values for a compound with the structure of this compound and are not based on experimentally recorded spectra of this specific molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (sp³ hybridized)2850-3000
C=O (ketone)1700-1725 (strong)

Note: The data in the table are typical absorption ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (114.14 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a cyclobutylcarbonyl cation or a hydroxymethyl radical, and vice versa. The loss of the cyclobutyl group or the formation of characteristic cyclobutyl fragments would also be expected.

Fragment Ion (m/z) Possible Structure/Origin
114Molecular Ion [C₆H₁₀O₂]⁺
85[M - CH₂OH]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺ or [CH₂OH]⁺

Note: The m/z values in the table are predicted based on common fragmentation patterns for ketones and alcohols and the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbonyl group in this compound contains non-bonding electrons (n) and π electrons. It would be expected to exhibit a weak n → π* transition at a longer wavelength (around 270-300 nm) and a more intense π → π* transition at a shorter wavelength (below 200 nm). While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For a polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be the method of choice. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. A high-purity sample would show a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile compounds that may arise from the thermal or photochemical degradation of this compound. The high temperatures employed in the GC injection port or the energy input from photolysis can induce characteristic fragmentation patterns, providing valuable mechanistic information.

The photochemical behavior of cyclobutyl ketones is often dominated by the Norrish Type I and Type II reactions. For this compound, the Norrish Type I cleavage is of particular interest. Upon absorption of ultraviolet radiation, the molecule can be promoted to an excited state, leading to the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This can occur in two ways: cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or cleavage of the bond between the carbonyl carbon and the hydroxymethyl group.

Studies on the closely related cyclobutyl methyl ketone have shown that photolysis leads to the formation of methyl, acetyl, and cyclobutyl radicals through Norrish Type I cleavage. rsc.org By analogy, the photolysis of this compound is expected to produce cyclobutylcarbonyl and hydroxymethyl radicals, or cyclobutyl and formyl radicals, depending on the initial cleavage site. These highly reactive radical species can then undergo a variety of secondary reactions, such as recombination, disproportionation, or further fragmentation, to yield a complex mixture of volatile products.

The expected volatile products that could be detected by GC-MS include:

Cyclobutane (B1203170): Formed by the cyclobutyl radical abstracting a hydrogen atom.

Formaldehyde: From the hydroxymethyl radical.

Cyclobutanecarboxaldehyde (B128957): Resulting from the cyclobutylcarbonyl radical.

Bicyclobutyl: From the recombination of two cyclobutyl radicals.

Ethylene (B1197577) and cyclobutanone (B123998): Arising from the characteristic ring-opening of the cyclobutyl radical.

The mass spectrometer component of the GC-MS system would provide crucial data for the identification of these products based on their unique mass fragmentation patterns.

Potential Volatile Product Plausible Origin Anticipated Mass Spectral Features
CyclobutaneHydrogen abstraction by cyclobutyl radicalMolecular ion (m/z 56), characteristic loss of ethylene (m/z 28)
FormaldehydeFragmentation of hydroxymethyl radicalMolecular ion (m/z 30)
CyclobutanecarboxaldehydeRecombination or hydrogen abstractionMolecular ion (m/z 84), fragments corresponding to loss of CHO (m/z 55)
BicyclobutylDimerization of cyclobutyl radicalsMolecular ion (m/z 112)
EthyleneRing opening of cyclobutyl radicalMolecular ion (m/z 28)

Table 1: Predicted Volatile Products from the Photolysis of this compound and their GC-MS Signatures

It is important to note that the high temperatures in the GC inlet could also induce thermal decomposition, potentially leading to a similar or overlapping set of products. acs.orgnih.gov Careful experimental design, including the use of lower inlet temperatures and "cold-on-column" injection techniques, can help to distinguish between photochemical and purely thermal degradation pathways. shimadzu.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. For a chiral molecule like this compound (if synthesized in an enantiomerically enriched form), X-ray crystallography can be used to establish its absolute configuration.

While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state behavior based on its functional groups and studies of similar molecules. The presence of a hydroxyl group and a carbonyl group makes the molecule an excellent candidate for forming strong intermolecular hydrogen bonds. In the crystalline lattice, it is highly probable that molecules of this compound would arrange themselves to maximize these hydrogen-bonding interactions, likely forming chains or dimeric structures.

Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for small, relatively flexible molecules like this compound. The conformational flexibility of the cyclobutane ring and the rotational freedom around the C-C bond connecting the ring to the ketone moiety can lead to disorder in the crystal lattice, which can complicate the structure determination. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are typically employed to grow suitable crystals.

Structural Parameter Expected Value/Feature Basis for Expectation
C=O Bond Length~1.21 ÅTypical for a ketone
C-O (hydroxyl) Bond Length~1.43 ÅTypical for a secondary alcohol
O-H···O Hydrogen Bond Distance~2.7 - 2.9 ÅStrong intermolecular interaction
Cyclobutane Ring ConformationPuckeredTo relieve ring strain
Molecular PackingDominated by hydrogen bondingPresence of hydroxyl and carbonyl groups

Table 2: Predicted Solid-State Structural Features of this compound Based on X-ray Crystallography of Analogous Compounds

Ultrafast Spectroscopy for Transient Species Detection

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are indispensable for the direct observation of short-lived transient species that are formed during chemical reactions. In the context of this compound, these methods can provide unprecedented detail about the dynamics of bond cleavage following photoexcitation.

As discussed in the GC-MS section, the Norrish Type I reaction is a key photochemical pathway for ketones. Femtochemistry studies on ketones have revealed that the initial bond cleavage occurs on an incredibly short timescale, often within a few hundred femtoseconds. nih.govcapes.gov.br

Upon excitation of this compound with an ultrafast laser pulse, the molecule is promoted to an electronically excited state (e.g., S1 or a higher-lying Rydberg state). From this excited state, the molecule can evolve along a repulsive potential energy surface, leading to the rapid cleavage of the α-carbon-carbon bond. nih.gov

Ultrafast spectroscopy can monitor the appearance of the resulting radical species in real-time. For example, the formation of the cyclobutylcarbonyl radical or the hydroxymethyl radical would be signaled by the appearance of new absorption features in the transient spectrum. The rise time of these new signals would directly correspond to the timescale of the bond-breaking event.

Theoretical studies on the Norrish Type I reaction of ketones suggest that the process is often non-concerted. nih.gov For this compound, this would imply that one of the α-C-C bonds breaks first, forming a transient diradical or radical pair, which may then undergo subsequent reactions, such as decarbonylation or secondary bond cleavage, on a slightly longer timescale (picoseconds to nanoseconds). Ultrafast spectroscopy can potentially distinguish between these sequential steps by observing the evolution of the transient absorption signals.

The study of such ultrafast dynamics provides fundamental insights into the factors that control chemical reactivity, such as the influence of the cyclobutane ring strain on the rate and efficiency of the photochemical cleavage.

Transient Species Formation Timescale Spectroscopic Signature
Excited State (S1, Rydberg)Instantaneous (<50 fs)Transient absorption/bleach at specific wavelengths
Acyl/Alkyl Radical Pair100s of fs to a few psNew absorption bands in the visible or UV region
Decarbonylated Radicalsps to nsEvolution of the initial radical absorption signals

Table 3: Predicted Transient Species and their Ultrafast Spectroscopic Signatures for this compound

Electrochemical Analysis for Redox Behavior

Electrochemical analysis, particularly techniques like cyclic voltammetry, can provide valuable information about the redox properties of this compound, specifically its susceptibility to oxidation and reduction. The α-hydroxy ketone moiety is the primary site of electrochemical activity.

The oxidation of α-hydroxy ketones can proceed through different mechanisms depending on the applied potential and the reaction conditions. organic-chemistry.orgorganic-chemistry.org Electrochemical studies on similar compounds have shown that the oxidation can be initiated by a one-electron transfer from the oxygen of the hydroxyl group to form a radical cation. researchgate.netrsc.org This intermediate can then undergo further reactions, such as deprotonation and a second electron transfer, to yield the corresponding α-diketone, cyclobutylglyoxal.

Alternatively, the oxidation can be facilitated by electrocatalytic mediators. For instance, the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated system can lower the overpotential required for the oxidation of the alcohol functionality. nih.gov In such a system, the TEMPO radical is first oxidized to the oxoammonium ion at the electrode surface, which then acts as the chemical oxidant for the hydroxyl group of this compound, regenerating the TEMPO radical in the process.

The reduction of this compound would primarily involve the carbonyl group. A two-electron, two-proton reduction would lead to the formation of the corresponding vicinal diol, 1-cyclobutylethane-1,2-diol. The reduction potential would be indicative of the electrophilicity of the carbonyl carbon.

Cyclic voltammetry experiments would reveal the oxidation and reduction potentials of this compound. The shape of the voltammogram can also provide insights into the reversibility of the redox processes and the stability of the generated intermediates. For example, an irreversible oxidation wave would suggest that the initially formed radical cation is unstable and rapidly undergoes follow-up chemical reactions.

Redox Process Potential Product(s) Electrochemical Signature
OxidationCyclobutylglyoxalAnodic peak in cyclic voltammogram
Reduction1-Cyclobutylethane-1,2-diolCathodic peak in cyclic voltammogram

Table 4: Predicted Electrochemical Behavior of this compound

Synthetic Applications and Derivatization of 1 Cyclobutyl 2 Hydroxyethanone

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

1-Cyclobutyl-2-hydroxyethanone is a valuable starting material in organic synthesis, embodying the characteristics of a versatile building block. Such fundamental compounds are crucial for constructing a wide array of molecular architectures, from relatively simple organic molecules to intricate natural products. The presence of the cyclobutyl moiety is of particular interest. While historically less common than five- and six-membered rings in pharmaceuticals, cyclobutane (B1203170) rings are increasingly sought after as "bioisosteres" for larger or more flexible groups, offering unique spatial arrangements.

The development of methods to create complex, densely functionalized cyclobutane scaffolds is a highly desirable goal with the potential to spur innovations in medicinal chemistry. nih.gov Functionalized organoboron reagents, for example, are among the most versatile building blocks, and the ability to prepare complex cyclobutane cores bearing a carbon-boron bond could be a powerful tool for discovering new biologically active compounds. nih.gov The utility of this compound lies in its dual reactivity: the cyclobutane ring acts as a rigid, three-dimensional scaffold, while the α-hydroxy ketone functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex derivatives.

Formation of α-Acyloxy Ketones and Related Derivatives

A primary transformation of α-hydroxy ketones, including this compound, is their conversion to α-acyloxy ketones. These derivatives are important intermediates in organic synthesis. An efficient and operationally simple method involves the reaction of an α-hydroxy ketone with an anhydride (B1165640), promoted by 2-methylimidazole (B133640). In this reaction, the anhydride can serve as both the acylating agent and the solvent. This method is notable for its good substrate tolerance and mild reaction conditions. acs.org

The reaction proceeds without the need for expensive metal catalysts and avoids the pre-functionalization of substrates, enhancing atomic economy. acs.org While various bases can be used, 2-methylimidazole has been shown to be effective, providing yields up to 61% in some cases. acs.org

Table 1: Representative Synthesis of α-Acyloxy Ketones from α-Hydroxy Ketones This table illustrates a general method applicable to this compound.

Entry α-Hydroxy Ketone Anhydride Base Yield (%)
1 2-Hydroxy-1-phenylethanone Acetic Anhydride 2-Methylimidazole 61
2 2-Hydroxy-1-phenylethanone Acetic Anhydride Cesium Fluoride 90
3 2-Hydroxy-1,2-diphenylethanone Acetic Anhydride 2-Methylimidazole 55
4 1-Hydroxycyclohexyl methyl ketone Acetic Anhydride 2-Methylimidazole 58

Data sourced from a study on 2-methylimidazole promoted oxyacyloxylation. acs.org

Precursor for Amino Alcohols, Diols, and Polyols

The α-hydroxy ketone moiety is a direct precursor to valuable 1,2-difunctionalized compounds like vicinal diols and amino alcohols, which are key structural motifs in numerous biologically active molecules and chiral ligands. acs.orgacs.org

Synthesis of Vicinal Diols The reduction of the carbonyl group in an α-hydroxy ketone affords a 1,2-diol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent. acs.org Chelation-controlled reductions, for instance, can provide high diastereoselectivity. The reduction of α-hydroxy ketones with reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) is highly stereoselective, favoring the formation of the erythro (or syn) diol. acs.org This selectivity arises from the formation of a cyclic chelate between the zinc ion and the two oxygen atoms of the substrate, which directs the hydride delivery from the less hindered face. acs.org

Table 2: Diastereoselective Reduction of α-Hydroxy Ketones to 1,2-Diols This table demonstrates general principles of diastereoselective reduction applicable to this compound.

Substrate (α-Hydroxy Ketone) Reducing Agent Solvent Diastereomeric Ratio (erythro:threo)
2-Hydroxy-1-phenylpropan-1-one Zn(BH₄)₂ THF >99:1
2-Hydroxy-1-phenylpropan-1-one LiAlH₄ THF 2.3:1
3-Hydroxy-4-methyl-2-pentanone Zn(BH₄)₂ THF 16:1
3-Hydroxy-4-methyl-2-pentanone LiAlH₄ THF 1.8:1

Data adapted from a study on the diastereoselectivity in the reduction of α-hydroxyketones. acs.org

Synthesis of Vicinal Amino Alcohols Chiral vicinal amino alcohols can be synthesized from α-hydroxy ketones via biocatalytic reductive amination. acs.orgacs.org Engineered amine dehydrogenases (AmDHs) have been successfully used to catalyze the asymmetric amination of α-hydroxy ketones with ammonia, yielding optically pure (S)-configured vicinal amino alcohols with high conversion rates and excellent enantiomeric excess (>99% ee). nih.govacs.org This biocatalytic approach represents a green and efficient alternative to traditional chemical methods, which often require harsh conditions or expensive metal catalysts. acs.org

Synthesis of Polyfunctionalized Cyclobutanes

The cyclobutane core of this compound can be further functionalized, leading to valuable polyfunctionalized derivatives. A notable strategy allows for the formal γ–C–H functionalization of aryl cyclobutyl ketones, providing access to cis-1,3-disubstituted cyclobutanes, which are challenging to synthesize via other routes. acs.org

This two-step process begins with a Norrish-Yang cyclization of an aryl cyclobutyl ketone, promoted by UV light, to form a bicyclo[1.1.1]pentan-2-ol intermediate. This strained intermediate then undergoes a palladium(II)-catalyzed stereospecific C–C bond cleavage and subsequent cross-coupling with various partners. acs.org This sequence enables the installation of a range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutyl ring with exclusive selectivity for the cis isomer. acs.org The resulting benzoyl group can then be transformed into other functionalities, such as amides or esters, further diversifying the accessible structures. acs.org

Development of Conformationally Restricted Analogues

A key application of cyclobutane-containing building blocks like this compound is in the development of conformationally restricted analogues of biologically active molecules. The inherent rigidity of the cyclobutane ring reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity for a biological target, improved selectivity, and better metabolic stability.

The synthesis of 1,3-difunctionalized cyclobutanes, for example, produces scaffolds that are emerging as important in medicinal chemistry for conferring beneficial pharmacological properties. acs.org By using this compound as a starting point to generate derivatives such as diols, amino alcohols, and polyfunctionalized cyclobutanes, chemists can create novel analogues of known drugs or bioactive compounds. These new molecules possess a rigid three-dimensional structure defined by the cyclobutane core, making them valuable tools for exploring structure-activity relationships and for the discovery of new therapeutic agents. nih.govacs.org

Sustainable Chemistry Approaches in 1 Cyclobutyl 2 Hydroxyethanone Research

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic pathways for α-hydroxy ketones, a class of compounds that includes 1-cyclobutyl-2-hydroxyethanone, is a key area of research. These routes often focus on replacing hazardous reagents with more benign alternatives and utilizing catalytic processes to reduce waste.

One promising approach involves the direct oxidation of alkenes. For instance, a palladium-catalyzed dioxygenation of simple alkenes has been shown to be an environmentally friendly method for producing α-hydroxy ketones with high atom economy. organic-chemistry.org Another strategy employs hydrogen peroxide as a green oxidant. The ketohydroxylation of 1-aryl-1-alkenes, for example, can be achieved using hydrogen peroxide with a 12-tungstophosphoric acid/cetylpyridinium chloride catalyst system, offering a mild and direct route to acyloins. organic-chemistry.org

Metal-free conditions are also being explored. Phenyliodonium diacetate can mediate the synthesis of α-oxygenated ketones from styrenes using molecular oxygen, avoiding the need for transition metal catalysts. organic-chemistry.org Furthermore, electrochemical methods combined with aerobic oxidation represent an eco-friendly approach to the dioxygenation of alkenes, providing α-oxygenated ketones without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org

While these methods have not been specifically reported for the synthesis of this compound, they represent viable and more sustainable alternatives to traditional methods that might employ stoichiometric, heavy-metal-based oxidants. A hypothetical environmentally benign synthesis of this compound could involve the direct oxidation of vinylcyclobutane using a green oxidant and a suitable catalyst.

Table 1: Comparison of Oxidants in the Synthesis of α-Hydroxy Ketones

OxidantCatalyst/ConditionsEnvironmental Considerations
Potassium Permanganate (KMnO4)StoichiometricGenerates significant manganese dioxide waste.
Hydrogen Peroxide (H2O2)12-Tungstophosphoric acid/Cetylpyridinium chlorideByproduct is water, a green alternative. organic-chemistry.org
Molecular Oxygen (O2)Phenyliodonium diacetateUtilizes a readily available and non-toxic oxidant. organic-chemistry.org
Electrochemical/Aerobic OxidationTransition-metal-freeReduces the need for chemical oxidants. organic-chemistry.orgorganic-chemistry.org

Implementation of Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in sustainable chemistry, often providing an alternative to metal-based catalysts which can be toxic and difficult to remove from the final product. acs.org For the synthesis of α-hydroxy ketones, organocatalytic approaches can offer high levels of stereoselectivity. nih.gov

One notable example is the L-proline-catalyzed cross-aldol reaction between α-keto phosphonates and ketones, which produces tertiary α-hydroxy phosphonates in good yields and high enantiomeric purity. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis to create α-hydroxy carbonyl compounds with high stereocontrol.

Metal-free catalysis extends beyond organocatalysis to include the use of reagents like iodine to promote reactions. For instance, an iodine-catalyzed oxo-acyloxylation of alkenes with carboxylic acids provides α-acyloxyketones, which can then be hydrolyzed to the desired α-hydroxy ketones. organic-chemistry.org This method avoids the use of heavy metals and employs a relatively benign catalyst.

The application of these principles to this compound could involve the development of a proline-catalyzed α-hydroxylation of a cyclobutyl ketone derivative or a metal-free oxidation of a suitable cyclobutane-containing precursor.

Table 2: Examples of Organocatalytic and Metal-Free Reactions for α-Hydroxy Ketone Synthesis

Reaction TypeCatalystSubstratesProduct Type
Cross-Aldol ReactionL-prolineα-Keto phosphonates and ketonesTertiary α-hydroxy phosphonates nih.gov
Oxo-acyloxylationIodineAlkenes and carboxylic acidsα-Acyloxyketones organic-chemistry.org
Benzoin (B196080) CondensationCyanide ionAromatic aldehydesα-Hydroxy ketones researchgate.net

Advancements in Biocatalytic Processes for Efficiency and Selectivity

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral α-hydroxy ketones, biocatalysis is a particularly attractive approach. nih.gov

Several biocatalytic strategies have been developed for the asymmetric synthesis of α-hydroxy ketones:

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials. nih.gov

Hydrolases: Lipases can be used for the kinetic resolution of racemic α-hydroxy ketones, providing access to enantiomerically enriched products. nih.gov

Redox Enzymes: Oxidoreductases, such as butanediol (B1596017) dehydrogenase from Bacillus clausii, can perform the stereoselective reduction of α-diketones to chiral α-hydroxy ketones. nih.gov This approach often utilizes cofactor regeneration systems to improve efficiency. nih.gov

Cytochrome P450 Monooxygenases: These enzymes are capable of performing highly selective hydroxylation reactions on unactivated C-H bonds. For example, CYP101B1 from Novosphingobium aromaticivorans has been shown to selectively hydroxylate cycloketones. nih.gov

A potential biocatalytic route to this compound could involve the selective oxidation of a corresponding 1,2-diol using a dehydrogenase or the direct hydroxylation of a cyclobutyl ketone precursor using a P450 monooxygenase. One-pot, multi-enzyme cascade reactions, such as an oxidase-lyase cascade, are also being developed to convert alcohols to chiral α-hydroxy ketones in an environmentally acceptable manner. rsc.orgresearchgate.net

Table 3: Biocatalytic Approaches for α-Hydroxy Ketone Synthesis

Enzyme ClassPrinciplePotential Application for this compoundReference
Lyases (ThDP-dependent)Carboligation of aldehydesCondensation of cyclobutanecarboxaldehyde (B128957) with another aldehyde nih.gov
Hydrolases (e.g., Lipases)Kinetic resolution of racematesResolution of racemic this compound nih.gov
Oxidoreductases (e.g., Dehydrogenases)Stereoselective reduction of α-diketonesReduction of 1-cyclobutyl-1,2-ethanedione nih.gov
Monooxygenases (e.g., Cytochrome P450)Selective C-H hydroxylationHydroxylation of a suitable cyclobutyl ketone nih.gov

Atom Economy and Waste Minimization in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. For instance, a classical synthesis of an α-hydroxy ketone might involve the α-bromination of a ketone followed by nucleophilic substitution with hydroxide. This two-step process has a low atom economy because it generates stoichiometric amounts of bromide salts as byproducts.

In contrast, modern catalytic methods can offer significantly improved atom economy. For example, the direct, atom-economical synthesis of α-keto acids from 1,2-diols through sequential oxidation highlights a more sustainable approach. acs.org A palladium-catalyzed dioxygenation of alkenes to form α-hydroxy ketones is another example of a reaction with high atom economy. organic-chemistry.orgorganic-chemistry.org

Future Research Directions and Emerging Challenges

Discovery of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure α-hydroxy ketones is a significant endeavor, as these motifs are prevalent in numerous biologically active molecules and are valuable chiral building blocks. nih.govacs.org While general methods for the asymmetric synthesis of α-hydroxy ketones exist, dedicated studies on 1-cyclobutyl-2-hydroxyethanone are lacking. Future research will likely focus on adapting and refining these broader strategies for this specific target.

Promising avenues include biocatalytic approaches , which are celebrated for their high stereoselectivity and environmentally benign reaction conditions. uni-duesseldorf.deanr.fr Key biocatalytic strategies that warrant exploration for the synthesis of this compound include:

Thiamine Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes can catalyze the carboligation of aldehydes, offering a direct route to α-hydroxy ketones from inexpensive starting materials. nih.govacs.org The substrate scope of known lyases could be engineered to accommodate cyclobutanecarboxaldehyde (B128957).

Hydrolase-Mediated Kinetic Resolutions: Lipases can resolve racemic mixtures of α-hydroxy ketones. To overcome the 50% theoretical yield limit of traditional kinetic resolutions, dynamic kinetic resolutions (DKRs) which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could be developed. nih.gov

Whole-Cell Redox Processes: The selective reduction of a precursor diketone or the selective oxidation of a corresponding diol by microorganisms or isolated redox enzymes presents a powerful strategy. acs.orgnih.gov Aldo-keto reductases, for instance, have shown utility in producing specific enantiomers of α-hydroxy ketones. nih.gov

Organocatalysis also presents a fertile ground for investigation. Proline-catalyzed α-hydroxylation of cyclobutyl methyl ketone or thiazolium-based carboligations are potential strategies that could be optimized for this system. nih.gov Furthermore, the development of novel chiral palladium(II) complexes for the direct asymmetric hydroxylation of ketones offers a promising, albeit challenging, route. core.ac.uk

MethodologyKey PrinciplePotential Starting Material for this compoundAnticipated Advantages
ThDP-Dependent LyasesEnzymatic carboligationCyclobutanecarboxaldehydeHigh enantioselectivity, use of inexpensive precursors
Dynamic Kinetic Resolution (DKR)Enzymatic resolution with in-situ racemizationRacemic this compoundTheoretical yield up to 100%
Whole-Cell RedoxEnzymatic reduction or oxidation1-Cyclobutyl-1,2-ethanedione or 1-cyclobutylethane-1,2-diolHigh regio- and stereoselectivity
Organocatalytic α-HydroxylationChiral small molecule catalysisCyclobutyl methyl ketoneMetal-free conditions

Elucidation of Underexplored Reactivity Patterns

The chemical behavior of this compound is dictated by the interplay between the strained four-membered ring and the α-hydroxy ketone functionality. While the reactivity of α-hydroxy ketones and cyclobutyl ketones has been studied independently, their combined influence is a key area for future exploration.

The cyclobutane (B1203170) ring introduces significant ring strain (approximately 26.3 kcal/mol), which can influence the reactivity of the adjacent carbonyl group and provide a driving force for ring-opening reactions. The reactivity of the ketone is characterized by its participation in nucleophilic addition reactions. cymitquimica.com Photochemical reactions, such as Norrish Type I and II processes, have been studied for cyclobutyl methyl ketone and are likely to be relevant for this compound, potentially leading to radical intermediates and unique molecular rearrangements. acs.orgrsc.org

A particularly interesting avenue of research is the formal γ-C–H functionalization of cyclobutyl ketones. Recent work has shown that readily available cyclobutyl aryl ketones can be converted to cis-1,3-difunctionalized cyclobutanes through a Norrish-Yang cyclization followed by a palladium-catalyzed C–C cleavage/functionalization. bohrium.comdocumentsdelivered.comnih.govresearchgate.net Applying this strategy to derivatives of this compound could provide access to a diverse range of novel, stereochemically defined cyclobutane structures.

Computational studies will be invaluable in this endeavor, helping to predict reaction pathways and understand the structure-reactivity relationships. nih.govacs.orgescholarship.org For instance, density functional theory (DFT) calculations can elucidate the transition states and intermediates involved in various transformations, guiding experimental design.

Integration of Advanced Machine Learning and AI in Synthetic Design

These computational tools are trained on vast databases of known chemical reactions. benevolent.comnih.gov By analyzing this data, they can identify patterns and predict plausible disconnections for a target molecule, working backward to identify readily available starting materials. arxiv.org This approach can accelerate the discovery of new synthetic pathways and optimize existing ones.

For this compound, AI could be employed to:

Propose novel retrosynthetic disconnections: This could lead to the identification of unconventional starting materials and reaction sequences.

Predict reaction outcomes and yields: ML models can be trained to predict the success of a proposed reaction, saving time and resources in the lab.

Optimize reaction conditions: AI algorithms can explore a vast parameter space to identify the optimal conditions for a given transformation.

While purely data-driven approaches are powerful, the most effective systems often combine AI with expert chemical knowledge to enhance the quality and practicality of the suggested synthetic routes. gwern.net

Development of Sustainable and Economically Viable Production Routes

The principles of green chemistry are increasingly important in chemical manufacturing. numberanalytics.cominnoget.com Future research on this compound should prioritize the development of sustainable and economically viable production methods. This involves considering factors such as atom economy, energy efficiency, use of renewable feedstocks, and minimization of hazardous waste. innoget.comnih.gov

Biocatalytic methods, as discussed in section 8.1, are inherently green due to their use of water as a solvent, mild reaction conditions, and high selectivity. anr.fr The use of whole-cell biocatalysts can also eliminate the need for costly enzyme purification.

Other green chemistry approaches applicable to the synthesis of ketones like this compound include:

Catalytic oxidation of alcohols: Using catalysts that activate environmentally benign oxidants like molecular oxygen. innoget.com

Solvent-free reactions: Performing reactions in the absence of solvents, often facilitated by techniques like mechanochemistry or microwave irradiation, can significantly reduce waste. nih.govumich.edu

Use of renewable starting materials: Investigating pathways from biomass-derived feedstocks. For instance, lignocellulose can be a source for cyclic ketones and alcohols that could be transformed into cyclobutane derivatives. acs.org

A comprehensive techno-economic analysis (TEA) will be crucial to assess the commercial feasibility of any proposed production route. acs.orgacs.orgresearchgate.net Such an analysis evaluates capital and operating costs, allowing for the comparison of different synthetic strategies and the identification of the most economically attractive option. The global ketones market is substantial, and developing efficient production methods for specialty ketones can be economically advantageous. marketsandmarkets.comthebusinessresearchcompany.com

ApproachPrincipleBenefit for this compound Production
BiocatalysisUse of enzymes or whole organisms as catalysts.High selectivity, mild conditions, reduced waste.
Green CatalysisEmploying catalysts that use benign oxidants (e.g., O2).Avoids stoichiometric, often toxic, oxidizing agents.
MechanochemistryUsing mechanical force to induce reactions.Reduces or eliminates the need for solvents. nih.gov
Renewable FeedstocksSourcing starting materials from biomass.Reduces reliance on fossil fuels. acs.org

Exploration of Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. frontiersin.org They are highly convergent and atom-economical, making them ideal for the rapid generation of chemical libraries for drug discovery. frontiersin.org The ketone functionality in this compound makes it a prime candidate for inclusion in well-known MCRs such as the Ugi and Passerini reactions.

The Passerini Reaction: This three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govslideshare.net The reactivity of ketones in the Passerini reaction can be lower than that of aldehydes, but the use of α-substituted ketones has been shown to enhance reaction rates. nih.govnih.gov The electron-withdrawing nature of the α-hydroxy group in this compound may influence its reactivity in this context.

The Ugi Reaction: This is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgnih.govorgsyn.org While aldehydes are often preferred, ketones, including cyclic ketones, have been successfully employed. nih.govnih.gov The resulting α,α-disubstituted amino acid derivatives are valuable scaffolds in medicinal chemistry.

The exploration of this compound in these and other MCRs could lead to the synthesis of novel, complex molecules incorporating the cyclobutane motif. The products of these reactions could then undergo further transformations, or "post-Ugi/Passerini modifications," to generate diverse heterocyclic structures. frontiersin.orgnih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Approach :
  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
  • Error analysis : Bootstrap resampling to estimate 95% confidence intervals for IC50_{50} values .

Ethical & Reproducibility Considerations

Q. How can open-data principles be applied to studies involving this compound while protecting intellectual property?

  • Guidelines :
  • FAIR data : Deposit raw spectral data in repositories like Zenodo with embargo periods for patent filings .
  • Selective sharing : Publish synthetic protocols and characterization data while withholding proprietary analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.